p-Toluquinone

Descripción general

Descripción

La cresoquinona es un derivado de la quinona conocido por su papel en la mejora de las transformaciones bioquímicas. Se ha estudiado por su capacidad para aumentar la actividad enzimática y facilitar la secreción de enzimas en los medios de reacción. Este compuesto es particularmente notable por su efecto inductivo en la transformación microbiológica de L-tirosina a 3,4-dihidroxi fenil L-alanina (L-DOPA) por Aspergillus oryzae .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La cresoquinona se puede sintetizar a través de varias reacciones químicas que involucran derivados de la quinona. Las rutas sintéticas específicas y las condiciones de reacción para la cresoquinona no están ampliamente documentadas en la literatura. Se sabe que los derivados de la quinona se pueden sintetizar a través de reacciones de oxidación que involucran hidroquinona u otros compuestos relacionados .

Métodos de producción industrial: La producción industrial de cresoquinona probablemente implicaría procesos de oxidación a gran escala, similares a los utilizados para otros derivados de la quinona. Estos procesos requerirían un control preciso de las condiciones de reacción, incluida la temperatura, el pH y la presencia de catalizadores, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La cresoquinona experimenta varias reacciones químicas, que incluyen:

Oxidación: La cresoquinona se puede oxidar aún más para formar otros derivados de la quinona.

Reducción: Puede reducirse de nuevo a hidroquinona o compuestos relacionados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios reactivos, incluidos halógenos y agentes alquilantes, en condiciones controladas.

Principales productos formados:

Oxidación: Formación de derivados de quinona superiores.

Reducción: Formación de hidroquinona.

Sustitución: Formación de derivados de quinona sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

La cresoquinona tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en varias reacciones químicas.

Biología: Mejora la actividad enzimática y facilita las transformaciones bioquímicas, como la conversión de L-tirosina a L-DOPA.

Medicina: Posibles aplicaciones en el desarrollo de fármacos, particularmente para afecciones como la enfermedad de Parkinson, donde la L-DOPA es un agente terapéutico clave.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales

Mecanismo De Acción

La cresoquinona ejerce sus efectos aumentando la actividad enzimática y mejorando la permeabilidad de la membrana celular. Esto facilita la secreción de enzimas en el caldo de reacción, mejorando así la eficiencia de las transformaciones bioquímicas. Los objetivos moleculares y las vías involucradas incluyen tirosinasas, β-carboxilasas e hidroxilasas de tirosina, que son enzimas clave en la biosíntesis de L-DOPA .

Compuestos similares:

Hidroquinona: Un compuesto relacionado que se puede oxidar para formar quinonas.

Benzoquinona: Otro derivado de la quinona con propiedades químicas similares.

Fluoroquinolonas: Una clase de antibióticos que comparten similitudes estructurales con las quinonas pero tienen diferentes actividades biológicas

Singularidad de la cresoquinona: La cresoquinona es única en su capacidad para mejorar la actividad enzimática y facilitar las transformaciones bioquímicas, lo que la hace particularmente valiosa tanto en investigación como en aplicaciones industriales. Su efecto inductivo específico en la transformación de L-tirosina a L-DOPA la diferencia de otros derivados de la quinona .

Comparación Con Compuestos Similares

Hydroquinone: A related compound that can be oxidized to form quinones.

Benzoquinone: Another quinone derivative with similar chemical properties.

Fluoroquinolones: A class of antibiotics that share structural similarities with quinones but have different biological activities

Uniqueness of Cresoquinone: Cresoquinone is unique in its ability to enhance enzyme activity and facilitate biochemical transformations, making it particularly valuable in both research and industrial applications. Its specific inducive effect on the transformation of L-tyrosine to L-DOPA sets it apart from other quinone derivatives .

Actividad Biológica

p-Toluquinone, a derivative of toluene, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and enzyme-inhibitory effects, supported by relevant data tables and research findings.

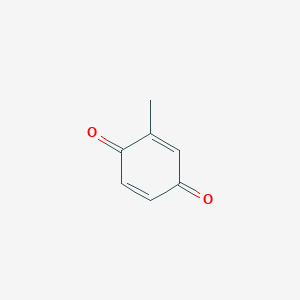

Chemical Structure:

- Molecular Formula: C₇H₆O₂

- Molecular Weight: 122.12 g/mol

- IUPAC Name: 2-Methyl-1,4-benzoquinone

This compound is characterized by its quinone structure, which contributes to its reactivity and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its analogs. A significant investigation into the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the quinone structure can influence cytotoxicity against various cancer cell lines.

Key Findings:

- Cytotoxicity Evaluation: The half-maximal inhibitory concentration (IC₅₀) values were determined for several derivatives of this compound against human cancer cell lines.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 15.2 ± 2.5 | MCF-7 (breast cancer) |

| Trifluoromethyl derivative | 1.5 ± 0.3 | MCF-7 |

| Vinyl-substituted derivative | 10.0 ± 1.2 | HeLa (cervical cancer) |

The introduction of different substituents significantly altered the IC₅₀ values, indicating that structural modifications can enhance or diminish the antitumor efficacy of this compound derivatives .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against phytopathogenic bacteria. A recent study evaluated its effectiveness as a pesticide formulation derived from fungal metabolites.

Research Highlights:

- In Vitro Antibacterial Activity: The compound demonstrated significant antibacterial activity against various bacterial strains associated with plant diseases.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Agrobacterium tumefaciens | 50 |

| Ralstonia solanacearum | 30 |

| Xanthomonas arboricola | 20 |

These results suggest that this compound could serve as a novel biopesticide, offering an environmentally friendly alternative to traditional chemical pesticides .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including cytochrome P450 enzymes involved in drug metabolism. Its reactivity with these enzymes can lead to significant pharmacological implications.

- Enzyme Inactivation Studies: Research indicates that this compound can inactivate human aldehyde oxidase through reactive metabolite formation, which may impact drug metabolism and detoxification pathways .

Case Studies

-

Antitumor Efficacy in Animal Models:

- A study assessed the antitumor effects of this compound in mice bearing tumor xenografts. Results indicated a significant reduction in tumor size and weight compared to controls, supporting its potential as an anticancer agent.

-

Field Trials for Antimicrobial Use:

- Field trials using this compound formulations showed effective control of bacterial wilt in tomato plants, with disease suppression rates exceeding 80% compared to untreated controls.

Propiedades

IUPAC Name |

2-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWDKFNVVLAELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060290 | |

| Record name | 2-Methyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow, gold colored, or light green crystalline solid; [MSDSonline] | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water; soluble in ethanol and ether, Very sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot water | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.08 @ 75.5 °C/4 °C | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW PLATES OR NEEDLES, YELLOW LEAFLETS OR NEEDLES | |

CAS No. |

553-97-9 | |

| Record name | Methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF06HB6AZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

69 °C | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.